molecular formula C14H14O2 B11891528 2-Naphthalen-2-yl-1,3-dioxane CAS No. 31053-73-3

2-Naphthalen-2-yl-1,3-dioxane

Katalognummer: B11891528
CAS-Nummer: 31053-73-3
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: CBRARZGZWVHMSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Naphthalen-2-yl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a naphthalene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yl)-1,3-dioxane typically involves the reaction of 2-naphthol with formaldehyde and an appropriate diol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.

Industrial Production Methods

Industrial production of 2-(naphthalen-2-yl)-1,3-dioxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Naphthalen-2-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives

Wissenschaftliche Forschungsanwendungen

2-(Naphthalen-2-yl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(naphthalen-2-yl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxane ring and naphthalene moiety can facilitate binding to hydrophobic pockets in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Naphthalen-2-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring.

    2-(Naphthalen-2-yl)-1,4-dioxane: Contains a 1,4-dioxane ring instead of 1,3-dioxane.

    Naphthalene derivatives: Compounds like naphthalene-2-ol and naphthalene-2-carboxylic acid.

Uniqueness

2-(Naphthalen-2-yl)-1,3-dioxane is unique due to the presence of both a dioxane ring and a naphthalene group, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

31053-73-3

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

2-naphthalen-2-yl-1,3-dioxane

InChI

InChI=1S/C14H14O2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10,14H,3,8-9H2

InChI-Schlüssel

CBRARZGZWVHMSX-UHFFFAOYSA-N

Kanonische SMILES

C1COC(OC1)C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.